Carisoprodol-D7 is a deuterated derivative of carisoprodol, a centrally acting muscle relaxant commonly prescribed for the relief of discomfort associated with acute musculoskeletal conditions. The deuterated form, Carisoprodol-D7, is primarily utilized in scientific research as an internal standard for analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. This compound plays a crucial role in ensuring accurate quantification of carisoprodol in biological samples, enhancing the reliability of pharmacokinetic studies and forensic analyses.
Carisoprodol-D7 is classified under the category of muscle relaxants and is recognized for its application in both clinical and research settings. It is synthesized through the incorporation of deuterium atoms into the carisoprodol molecule, which alters its isotopic composition without significantly changing its chemical properties. The compound is cataloged under various identifiers, including the CAS number 1218911-70-6 and a molecular weight of 267.37 g/mol.
The synthesis of Carisoprodol-D7 involves several key steps:
The molecular formula of Carisoprodol-D7 is . Its structure can be characterized by the presence of a carbamate functional group, which is essential for its muscle relaxant properties. The incorporation of deuterium atoms enhances its stability and allows for more precise analytical measurements compared to its non-deuterated counterpart.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₄ |
| Molecular Weight | 267.37 g/mol |
| CAS Number | 1218911-70-6 |
Carisoprodol-D7 undergoes several chemical reactions similar to those of carisoprodol:
The mechanism of action for Carisoprodol-D7 is believed to involve central nervous system depression. It likely alters pain perception by blocking interneuronal activity within the descending reticular formation and spinal cord. This action contributes to its sedative effects, which are essential for its muscle relaxant properties.
Carisoprodol-D7 appears as a white crystalline solid at room temperature. It is soluble in organic solvents such as methanol but has limited solubility in water.
The chemical properties include stability under standard laboratory conditions, with reactivity primarily observed during oxidation or substitution reactions. The presence of deuterium enhances its stability compared to non-deuterated forms, making it suitable for precise analytical applications.
Carisoprodol-D7 has several significant applications in scientific research:
Carisoprodol-D7 is a deuterated analog of the skeletal muscle relaxant carisoprodol, featuring selective replacement of seven hydrogen atoms with deuterium isotopes. The molecular formula is C12H17D7N2O4, with a molecular weight of 267.373 g/mol, confirming the incorporation of seven deuterium atoms (exact mass: 267.218) [3] [4]. The isotopic labeling occurs exclusively at the isopropyl carbamate moiety, where all hydrogen atoms of the two methyl groups (CD(CH3) and the methine group (CHD2) are substituted, yielding a heptadeuterated isopropyl group [4] [6]. This specific labeling pattern is unambiguously confirmed through the SMILES notation: [2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(N)=O)C([2H])([2H])OC(=O)NC(C)C [1] [6].
The structural integrity of the carisoprodol backbone—comprising a 2-methyl-2-propylpropane-1,3-diol core with dual carbamate functionalizations—remains unaltered by deuteration. This conservation ensures that the deuterated analog maintains the stereoelectronic properties of the parent compound while providing distinct spectral signatures for detection [5]. Notably, multiple CAS registry numbers have been assigned to this compound (1218911-16-0, 1218911-70-6, 1218911-01-3), reflecting variations in synthesis pathways or salt forms across manufacturers [3] [4] [5].
Table 1: Identifier System for Carisoprodol-D7
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | 1218911-16-0 | ECHEMI [3] |
| CAS Registry No. | 1218911-70-6 | SynZeal [5] |
| CAS Registry No. | 1218911-01-3 | LGC Standards [4] |
| Molecular Formula | C12H17D7N2O4 | Cerilliant [1] |
| IUPAC Name | [2-(Carbamoyloxymethyl)-2-methylpentyl] N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | LGC Standards [4] |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7